molecular formula C9H11FO2 B1442458 1-(3-Fluorophenoxy)propan-2-ol CAS No. 2366-93-0

1-(3-Fluorophenoxy)propan-2-ol

Cat. No.: B1442458
CAS No.: 2366-93-0
M. Wt: 170.18 g/mol
InChI Key: MKZFMJYKQHJPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Fluorophenoxy)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research due to its ability to interact with specific proteins . The nature of these interactions often involves binding to active sites or altering the conformation of proteins, thereby affecting their activity. This compound’s interactions with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain studies, derivatives of phenoxypropan-2-ol have shown potential anticancer properties by inducing apoptosis in tumor cells . This compound can modulate the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological molecules . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall effectiveness and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can interact with enzymes and other proteins involved in metabolic processes.

Preparation Methods

The synthesis of 1-(3-Fluorophenoxy)propan-2-ol typically involves the reaction of 3-fluorophenol with epichlorohydrin in the presence of a base, followed by the reduction of the resulting epoxide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenoxy)propan-2-ol is utilized in various fields of scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and interactions involving fluorinated compounds.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(3-Fluorophenoxy)propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3-Fluorophenoxy)propan-2-ol is a chemical compound that exhibits significant biological activity, particularly in the context of biochemistry and medicinal chemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its ability to interact with various biomolecules, including enzymes and proteins. Its structural features allow it to participate in several biochemical reactions:

  • Interactions with Enzymes : This compound has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme's nature.
  • Proteomics Research : Due to its binding capabilities, it is utilized in proteomics studies to identify protein interactions and functions.

Cellular Effects

The compound influences a range of cellular processes:

  • Cell Signaling Pathways : Studies indicate that this compound can affect signaling pathways that regulate cell growth and differentiation. For instance, it has been linked to the induction of apoptosis in cancer cells, suggesting potential anticancer properties.
  • Gene Expression : It has been observed to alter gene expression patterns, which may contribute to its effects on cellular metabolism and proliferation.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve:

  • Binding Interactions : The compound binds to specific sites on proteins, leading to conformational changes that affect their activity. This includes binding at active sites or allosteric sites of enzymes.
  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which play a crucial role in its pharmacokinetics and potential toxicity profiles.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, the compound may exert beneficial effects, such as promoting cell survival or enhancing metabolic functions.
  • High Doses : Conversely, higher doses can lead to toxicity and adverse effects, emphasizing the importance of dosage optimization in therapeutic contexts.

Transport and Distribution

The efficacy of this compound is also influenced by its transport within biological systems:

  • Cellular Uptake : The compound can be transported across cell membranes via specific transporters or through passive diffusion due to its lipophilicity enhanced by the fluorinated phenoxy group.
  • Subcellular Localization : Its localization within cellular compartments is critical for its activity, as it may need to reach specific organelles to exert its effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityInduced apoptosis in tumor cells; modulation of signaling pathways.
Enzyme InteractionIdentified as a modulator of various biological pathways; potential antibacterial activity suggested.
Pharmacological ApplicationsInvestigated for its interaction with neurotransmitter receptors; implications for mood regulation.

Properties

IUPAC Name

1-(3-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZFMJYKQHJPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenoxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenoxy)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Fluorophenoxy)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Fluorophenoxy)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorophenoxy)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorophenoxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.